molecular formula C13H14Cl2N2S B14916688 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine

Cat. No.: B14916688
M. Wt: 301.2 g/mol
InChI Key: GVDMYSZBWLLPGR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a dichlorophenyl group and a thiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The dichlorophenyl intermediate is coupled with the thiazole ring under specific reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine: shares structural similarities with other compounds containing dichlorophenyl and thiazole groups.

    Comparison: Compared to similar compounds, it may exhibit unique properties due to the specific arrangement of functional groups and the presence of the thiazole ring.

Uniqueness

    Chemical Properties: The unique combination of dichlorophenyl and thiazole groups imparts distinct chemical properties.

    Biological Activity: Its specific structure may result in unique biological activities and interactions with molecular targets.

Properties

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C13H14Cl2N2S/c1-8(10-3-4-12(14)13(15)5-10)16-6-11-7-18-9(2)17-11/h3-5,7-8,16H,6H2,1-2H3

InChI Key

GVDMYSZBWLLPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(C)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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